Cas no 2896-70-0 (4-Oxo-TEMPO)

4-Oxo-TEMPO Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxo-2,2,6,6-tetramethylpiperidinooxy
- 2,2,6,6-Tetramethyl-4-oxopiperidinooxy
- 4-Oxo-TEMPO, free radical
- 4-Oxo-2,2,6,6-tetramethyl-1-piperidinyloxy, free radical
- 4-Oxo-TEMPO
- 4-Oxo Tempo
- 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical(purified by sublimation)
- 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
- TEMPONE
- 4-Oxo-2,2,6,6-tetramethylpiperidinoox
- 1-oxyl-2,2,6,6-tetramethylpiperidin-4-one
- 2,2,6,6-tetramethylpiperidinyloxyl
- 4-Oxo-2,2,6,6
- 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-oxo-2,2,6,6-tetramethyl-piperidinyloxy
- TANO
- Tanone
- Tanone radical
- triacetoneamine-n-oxyl
- 4-Oxo-TEMPO Free Radical (purified by sublimation)
- TEMPO
- 4-Oxo-TEMPO Free Radical
- 4-OXO-TEMPO, FREE RADICAL 80+%
- 4-OXO-TEMPO, FREE RADICAL 99+%
- 4-OXO-2,2,6,6-TETRAMETHYLPIPERIDINOXY
- 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl(4-Oxo-TEMPO,freeradical)
- 4-Oxo-2,2,6,6-trtramethyl-1-piperidi nyloxy,free radical
- 2,2,6,6-Tetramethyl-4-piperidone 1-oxyl, free radical
-
- MDL: MFCD00006187
- Inchi: 1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3
- InChI Key: WSGDRFHJFJRSFY-UHFFFAOYSA-N
- SMILES: C1(C)(C)CC(CC(C)(C)N1[O])=O |^1:10|
- BRN: 1818579
Computed Properties
- Exact Mass: 170.11800
- Monoisotopic Mass: 170.118104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 21.3
- XLogP3: 0.5
Experimental Properties
- Color/Form: Not available
- Density: 1.0710 (rough estimate)
- Melting Point: 37.0 to 41.0 deg-C
- Boiling Point: 299.88°C (rough estimate)
- Flash Point: 109.5°C
- Refractive Index: 1.4640 (estimate)
- Solubility: DMF:30mg/mL; DMSO:30mg/mL;乙醇:30mg/mL; PBS(pH 7.2):10 mg/mL
- Water Partition Coefficient: Soluble in water (partly), acetone, DMSO, 100% ethanol, and diethylether. Insoluble in water.
- PSA: 20.31000
- LogP: 1.49190
- Solubility: Not available
4-Oxo-TEMPO Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H317-H410
- Warning Statement: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- RTECS:TN9200000
- Risk Phrases:R36/37/38
- TSCA:Yes
- Safety Term:S24/25
- PackingGroup:III
- Storage Condition:<0°C
4-Oxo-TEMPO Customs Data
- HS CODE:29333990
4-Oxo-TEMPO Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 179485-1G |
4-Oxo-TEMPO |
2896-70-0 | - | 1G |
¥ 358 | 2022-04-25 | |
BAI LING WEI Technology Co., Ltd. | L01084-1g |
4-Oxo-TEMPO, free radical, 96% |
2896-70-0 | 96% | 1g |
¥ 620 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 384848-5G |
4-Oxo-2,2,6,6-tetramethylpiperidinooxy, 96% |
2896-70-0 | 96% | 5G |
¥ 656 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QY997-100g |
4-Oxo-TEMPO |
2896-70-0 | 97% | 100g |
¥2729.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023809-1g |
4-Oxo-TEMPO |
2896-70-0 | 95% | 1g |
¥29 | 2024-05-24 | |
TRC | O864000-25g |
4-Oxo-TEMPO |
2896-70-0 | 25g |
$ 242.00 | 2023-04-15 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023809-25g |
4-Oxo-TEMPO |
2896-70-0 | 95% | 25g |
¥286 | 2024-05-24 | |
TRC | O864000-1g |
4-Oxo-TEMPO |
2896-70-0 | 1g |
$ 64.00 | 2023-09-06 | ||
Ambeed | A373622-1g |
4-Oxo-tempo |
2896-70-0 | 98% | 1g |
$5.0 | 2025-02-21 | |
Ambeed | A373622-25g |
4-Oxo-tempo |
2896-70-0 | 98% | 25g |
$58.0 | 2025-02-21 |
4-Oxo-TEMPO Related Literature
-
Xiaoling Wang,Johannes E. McKay,Bimala Lama,Johan van Tol,Tinghui Li,Kyle Kirkpatrick,Zhehong Gan,Stephen Hill,Joanna R. Long,Harry C. Dorn Chem. Commun. 2018 54 2425
-
Alexander Krahn,Philip Lottmann,Thorsten Marquardsen,Andreas Tavernier,Maria-Teresa Türke,Marcel Reese,Andrei Leonov,Marina Bennati,Peter Hoefer,Frank Engelke,Christian Griesinger Phys. Chem. Chem. Phys. 2010 12 5830
-
Jitka Pracharova,Tereza Radosova Muchova,Eva Dvorak Tomastikova,Francesco P. Intini,Concetta Pacifico,Giovanni Natile,Jana Kasparkova,Viktor Brabec Dalton Trans. 2016 45 13179
-
David L. Marshall,Meganne L. Christian,Ganna Gryn'ova,Michelle L. Coote,Philip J. Barker,Stephen J. Blanksby Org. Biomol. Chem. 2011 9 4936
-
Yu. V. Nelyubina,I. V. Ananyev,V. V. Novikov,K. A. Lyssenko RSC Adv. 2016 6 91694
Additional information on 4-Oxo-TEMPO
Comprehensive Overview of 4-Oxo-TEMPO (CAS No. 2896-70-0): Properties, Applications, and Innovations
4-Oxo-TEMPO (CAS No. 2896-70-0), also known as 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical widely recognized for its unique chemical properties and versatile applications. As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), this compound has garnered significant attention in scientific research, industrial processes, and advanced material development. Its redox-active nature and free radical scavenging capabilities make it indispensable in fields such as polymer chemistry, biomedical research, and catalysis.
One of the most compelling aspects of 4-Oxo-TEMPO is its role as a spin label and probe in electron paramagnetic resonance (EPR) spectroscopy. Researchers leverage its stable radical character to study molecular dynamics, protein interactions, and membrane structures. This application aligns with the growing interest in structural biology and drug discovery, where understanding molecular interactions at atomic resolution is critical. The compound's ability to withstand harsh conditions without degradation further enhances its utility in long-term studies and high-throughput screening.
In the realm of polymer science, 4-Oxo-TEMPO serves as a highly efficient polymerization regulator. Its nitroxide-mediated polymerization (NMP) technique enables precise control over molecular weight and polydispersity, making it a cornerstone of living radical polymerization. This innovation addresses the rising demand for tailor-made polymers with specific mechanical, thermal, or conductive properties—a topic frequently searched in material science forums and academic databases. Industries ranging from coatings to 3D printing resins benefit from these advancements.
Another trending application of 4-Oxo-TEMPO lies in antioxidant research. As oxidative stress gains prominence in discussions about aging, neurodegenerative diseases, and cellular health, this compound's ability to neutralize reactive oxygen species (ROS) has sparked interest. Its mechanism of action—acting as a radical trap—parallels the functionality of endogenous antioxidants, making it a valuable tool for in vitro and in vivo studies. Searches for "nitroxide antioxidants" and "ROS scavengers" often highlight its relevance in contemporary biomedical literature.
The synthesis and handling of 4-Oxo-TEMPO require meticulous attention to detail. While it is not classified as hazardous under standard conditions, its light-sensitive nature necessitates storage in amber vials or dark environments to prevent degradation. This precaution aligns with best practices in laboratory safety—a subject of increasing scrutiny in scientific workflows. Users frequently inquire about "stability of nitroxide radicals" and "storage conditions for TEMPO derivatives," underscoring the need for clear guidelines.
From an industrial perspective, 4-Oxo-TEMPO is pivotal in green chemistry initiatives. Its catalytic properties facilitate selective oxidation reactions, reducing the need for toxic heavy metals or harsh reagents. This aligns with global trends toward sustainable synthesis and eco-friendly manufacturing—keywords that dominate searches in chemical engineering circles. Companies exploring biodegradable plastics or low-impact industrial processes often cite TEMPO derivatives as enablers of these innovations.
In summary, 4-Oxo-TEMPO (CAS No. 2896-70-0) exemplifies the intersection of fundamental research and practical innovation. Its multifaceted roles—from EPR spectroscopy to polymer design and antioxidant studies—reflect its adaptability to diverse scientific challenges. As interest grows in advanced materials, healthspan extension, and sustainable chemistry, this compound will undoubtedly remain at the forefront of cutting-edge research. For those seeking deeper insights, queries like "4-Oxo-TEMPO vs. TEMPO reactivity" or "nitroxide radicals in medicine" yield rich technical discussions across academic and industrial platforms.
2896-70-0 (4-Oxo-TEMPO) Related Products
- 2564-83-2(Tempo)
- 2226-96-2(Tempol)
- 826-36-8(Triacetonamine)
- 532-24-1(Tropinone)
- 454-14-8(Cuscohygrine (Mixture of Diastereomers))
- 4629-80-5(1,3-Dimethylpiperidin-4-one)
- 552-70-5(9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)
- 2896-70-0(4-Oxo-TEMPO)
- 2873-97-4(Diacetone acrylamide)
- 5355-68-0(1-(propan-2-yl)piperidin-4-one)

